molecular formula C15H23N3 B8619203 4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline

4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline

Cat. No.: B8619203
M. Wt: 245.36 g/mol
InChI Key: ADEHHNQEZMQYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is a complex organic compound that features a bipyrrolidine structure attached to a phenylamine group

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

4-[3-(2-methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C15H23N3/c1-12-3-2-9-18(12)15-8-10-17(11-15)14-6-4-13(16)5-7-14/h4-7,12,15H,2-3,8-11,16H2,1H3

InChI Key

ADEHHNQEZMQYGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2CCN(C2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylpyrrolidine with a phenylamine derivative under controlled conditions. The process may include steps such as:

    Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the phenylamine group: This step often involves nucleophilic substitution reactions where the bipyrrolidine core reacts with a phenylamine derivative.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethyl acetate, and chloroform .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone derivatives: These compounds share a similar pyrrolidine structure and have diverse biological activities.

    Pyrrolidinone derivatives: These compounds are also structurally related and have applications in medicinal chemistry.

Uniqueness

4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is unique due to its specific bipyrrolidine-phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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